molecular formula C7H13ClO2 B8727210 Chloromethyl hexanoate CAS No. 66542-51-6

Chloromethyl hexanoate

Cat. No. B8727210
M. Wt: 164.63 g/mol
InChI Key: HNUBMUSOXKDQIN-UHFFFAOYSA-N
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Patent
US07629383B2

Procedure details

Thionyl chloride (14.27 g, 0.12 mmol) was added dropwise to hexanoic acid (11.61 g, 0.10 mmol) and the reaction mixture was heated at 70° C. for 24 hours. The reaction mixture containing hexanoyl chloride was not further purified and paraformaldehyde (3.60 g, 0.12 mol) was added and the reaction mixture heated at 120° C. until the latter disappeared (about 2 hours). The reaction mixture was distilled in vacuo and chloromethyl hexanoate was obtained as a colourless oil (b.p. 118° C., 25 mbar). 1H-NMR (CDCl3) δ 5.67 (s, 2H), 2.37-2.29 (m, 2H), 1.65-1.58 (m, 2H), 1.31-1.26 (m, 4H), 0.88 (t, 3H). 13C-NMR(CDCl3) δ 179.89, 171.77, 68.53, 33.95, 31.18, 24.34, 22.26, 13.83.
Quantity
14.27 g
Type
reactant
Reaction Step One
Quantity
11.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]([OH:12])(=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:13]([Cl:20])(=O)CCCCC.C=O>>[C:5]([O:12][CH2:13][Cl:20])(=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
14.27 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
11.61 g
Type
reactant
Smiles
C(CCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was not further purified
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated at 120° C. until the
CUSTOM
Type
CUSTOM
Details
(about 2 hours)
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)(=O)OCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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